

Correcting for patient motion artifacts in dynamic renal scans

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodohippurate sodium I 123*

Cat. No.: *B1260339*

[Get Quote](#)

Technical Support Center: Dynamic Renal Scans

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to patient motion artifacts in dynamic renal scans.

Frequently Asked Questions (FAQs)

Q1: What are patient motion artifacts and why are they a problem in dynamic renal scans?

A: Patient motion artifacts are distortions in the imaging data caused by voluntary or involuntary movement of the patient during the scan.^{[1][2]} In dynamic renal scintigraphy, which involves a relatively long acquisition time, patient motion is a significant concern.^[1] This movement can lead to blurring, streaking, or misregistration of the kidneys in the acquired images.^[2] The primary problems arising from these artifacts are:

- Degraded Image Quality: Motion artifacts can obscure the anatomical details of the kidneys, making visual assessment difficult.
- Inaccurate Quantitative Analysis: Kidney motion can cause errors in the calculation of crucial renal function parameters.^[1] For instance, it can reduce the counts within the kidney regions of interest (ROIs), which may alter the slope of renal clearance curves and lead to incorrect estimations of renal function.^[1]

- Potential for Misdiagnosis: Inaccurate quantitative data can lead to erroneous conclusions. For example, motion at critical points during a scan for renovascular hypertension could distort key ratios used for diagnosis, potentially leading to an incorrect diagnosis.[1]

Q2: What are the common types of patient motion observed during dynamic renal scans?

A: Patient motion during dynamic renal scans can be broadly categorized as:

- Voluntary Motion: This includes conscious movements by the patient, such as shifting their position on the imaging table. A common example is the patient sliding toward the head or foot of the table during the relatively long acquisition period.[1]
- Involuntary Motion: This includes physiological movements that are not under the patient's control. The most significant of these in abdominal imaging is respiratory motion (breathing). [1] Other involuntary movements can include cardiac motion and peristalsis.

Both gradual shifts occurring over multiple frames and abrupt, sudden movements can be observed.[1]

Q3: How can I detect if patient motion has occurred in my dynamic renal scan data?

A: Several methods can be used to detect patient motion:

- Visual Inspection (Cine Display): The most straightforward method is to review the dynamic image sequence in a cine (movie) mode. This allows for the visual identification of shifts in the kidney's position from one frame to the next.
- Linograms: Software tools can generate linograms, which are spatial-temporal representations of the data that can help visualize kidney motion and the effectiveness of motion correction.[1]
- Automated Algorithms: Computational algorithms, often based on cross-correlation, can automatically detect frame-to-frame shifts in the image data.[1][3] These algorithms can quantify the magnitude of the motion in pixels.

Q4: What are the primary methods for correcting patient motion artifacts?

A: If patient motion is detected, several correction strategies can be employed:

- Image Registration (Shifting): This is a common post-processing technique where frames affected by motion are spatially realigned to a reference frame.[4] Automated algorithms can calculate the necessary shifts (translations) to correct the kidney's position.[1]
- Manual Correction: In some cases, manual adjustment of regions of interest (ROIs) on a frame-by-frame basis may be necessary, especially if automated methods fail.
- Data Exclusion: If the motion is severe and irregular, the resulting data may be invalid.[4] In such cases, the affected portions of the renogram curves should be discarded. A manual calculation of relative renal function can sometimes be performed by drawing ROIs on a selected, motion-free frame from the uptake phase.[4]
- Model-Driven Registration: For MR-based renal studies, more advanced techniques like model-driven registration can be used. These methods use a physical signal model to help guide the image registration process, which can be more robust when there are large changes in image contrast.

Q5: How effective are automated motion correction algorithms?

A: Automated motion correction algorithms can be highly effective, particularly for correcting shifts that are whole-pixel magnitudes.[1] Their accuracy for fractional-pixel shifts is generally lower.[1] The effectiveness of these algorithms is crucial as they can help prevent the introduction of new errors during the correction process by accurately identifying frames without motion.[1] One study that developed and validated an automated motion correction algorithm reported the following key findings, which are summarized in the table below.[1]

Data Presentation

Table 1: Performance of an Automated Motion Correction Algorithm

Performance Metric	Condition	Result
Simulated Shift Detection	With correction for motion in original images	99% accuracy (3068/3096 frames)[1]
Without correction for motion in original images	76% accuracy (2345/3096 frames)[1]	
Unshifted Frame Detection	Without correction for motion in original images	87% correctly identified as having no shift[1]
Count Recovery (Post-Correction)	For whole-pixel shifts	100%[1]
For fractional-pixel shifts	52% - 73%[1]	

Experimental Protocols

Protocol: Validation of a Cross-Correlation-Based Motion Correction Algorithm

This protocol describes a general methodology for validating an automated motion correction algorithm using simulated patient motion in dynamic renal scan data.

1. Data Acquisition and Preparation:

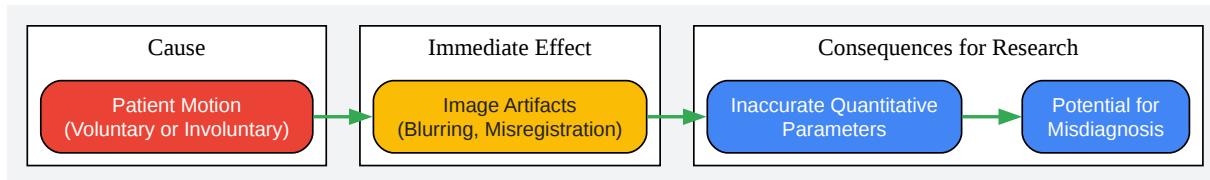
- Retrospectively collect a dataset of clinical dynamic renal studies (e.g., 99mTc-MAG3 scintigraphy).
- Ensure the dataset includes a range of patient demographics and renal function levels.
- The acquisition protocol for the original studies should be standardized (e.g., 80 image frames total, with a mix of short and long duration frames, acquired on a 128x128 pixel matrix).[1]

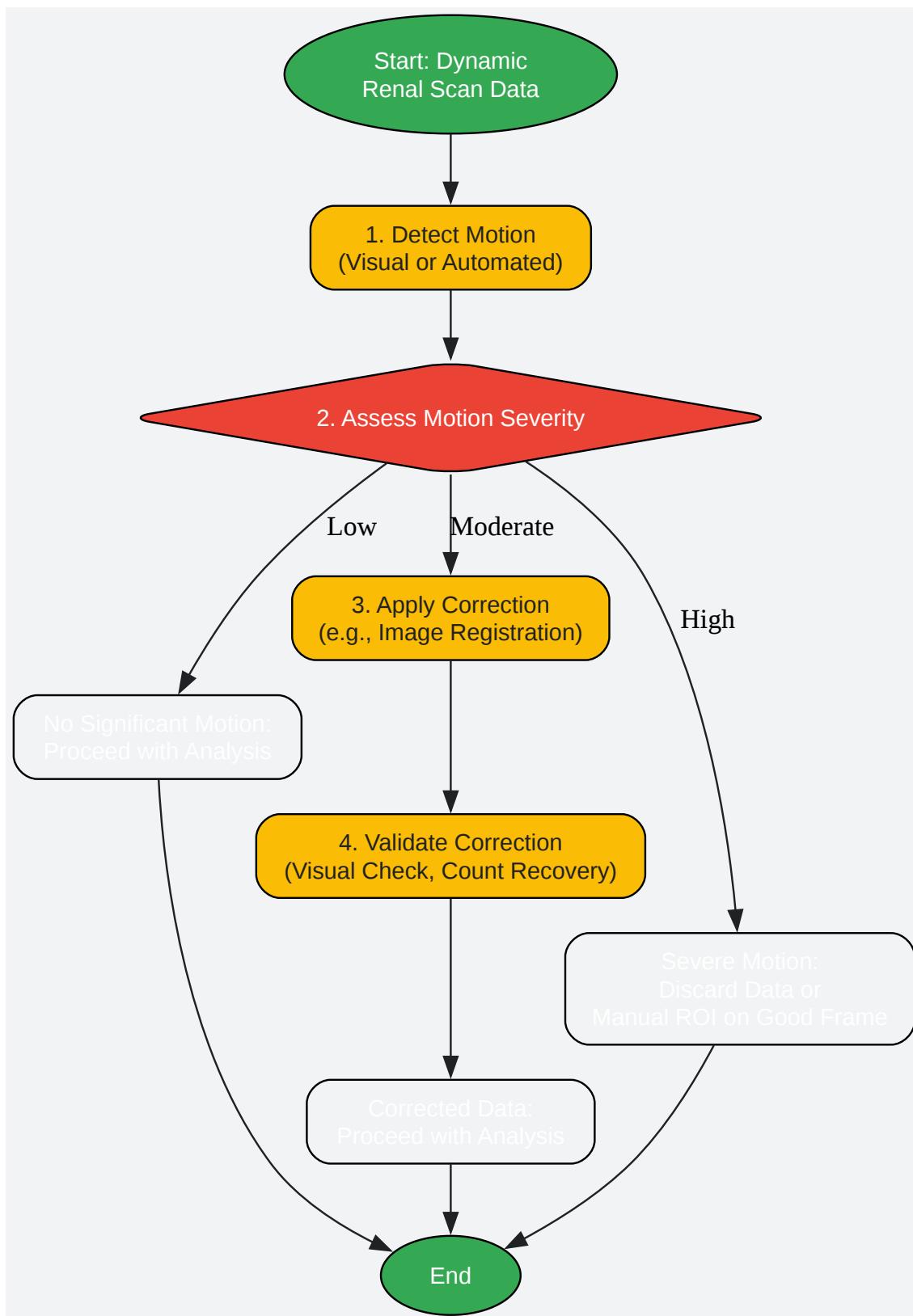
2. Motion Simulation:

- Develop software to introduce artificial, known motion into the original, motion-free (or minimally affected) dynamic image sequences.

- Simulate various types of motion to test the algorithm's robustness. This should include:
 - Direction: Vertical (up/down) and horizontal shifts.
 - Magnitude: A range of shifts from sub-pixel (e.g., 0.25 pixels) to several pixels (e.g., 4 pixels).[1]
 - Pattern: Both gradual shifts applied additively over multiple frames and abrupt shifts affecting one or more consecutive frames.[1]
- Create a large number of motion-affected image sets by applying each type of simulated motion to every patient study.

3. Motion Detection and Correction:


- Process both the original and the motion-simulated image sets with the motion detection algorithm being validated.
- The algorithm should identify the frame-to-frame shifts.
- Apply the corrective shifts calculated by the algorithm to the motion-simulated data to generate motion-corrected image sets.


4. Performance Evaluation:

- Detection Accuracy: Compare the shifts detected by the algorithm to the known, simulated shifts. A detected shift can be considered correct if it is within a defined tolerance (e.g., ± 0.25 pixels) of the true simulated magnitude.[1]
- Correction Accuracy (Count Recovery):
 - For each frame, define regions of interest (ROIs) around the kidneys.
 - Calculate the total pixel counts within the ROIs for three versions of the data: the original (ground truth), the motion-simulated, and the motion-corrected.
 - Compare the counts in the corrected images to the counts in the original images. The percentage of count recovery is a measure of correction accuracy.[1]

- Statistical Analysis: Tabulate the detection accuracy for different types and magnitudes of motion. Calculate the mean and range of count recovery for different shift types.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Automated patient motion detection and correction in dynamic renal scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Use of cross-correlation function to detect patient motion during SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Renal MRI: MR Urography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Correcting for patient motion artifacts in dynamic renal scans]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1260339#correcting-for-patient-motion-artifacts-in-dynamic-renal-scans\]](https://www.benchchem.com/product/b1260339#correcting-for-patient-motion-artifacts-in-dynamic-renal-scans)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com